Color developing agent CD-3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of color developing agent CD-3 involves the reaction of 4-amino-3-methylphenyl ethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization to obtain the sesquisulfate monohydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Color developing agent CD-3 undergoes several types of chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, CD-3 is oxidized to form a colorless compound that can further react with color couplers.
Reduction: CD-3 can be reduced back to its original form using reducing agents.
Substitution: CD-3 can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various color dyes when CD-3 reacts with color couplers, and different substituted derivatives depending on the reagents used .
Scientific Research Applications
Color developing agent CD-3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in imaging techniques to visualize biological samples.
Medicine: Utilized in diagnostic imaging and the development of imaging agents.
Industry: Widely used in the photographic industry for developing color films and papers
Mechanism of Action
The mechanism of action of color developing agent CD-3 involves its oxidation during the development process. The oxidized form of CD-3 reacts with color couplers present in the film emulsion to form color dyes. This reaction occurs at the sites where silver halide crystals have been exposed to light, resulting in the formation of a color image .
Comparison with Similar Compounds
Color developing agent CD-3 is part of a series of color developing agents, including CD-1, CD-2, and CD-4. Each of these compounds has unique properties and applications:
CD-1: N,N-diethyl-1,4-benzenediamine, used in the development of color films.
CD-2: N,N-diethyl-2,5-diaminotoluene, used in color photographic processes.
CD-4: N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate, used in color film development
This compound is unique due to its specific chemical structure, which allows it to produce distinct color dyes when reacting with color couplers. This makes it particularly suitable for certain photographic processes .
Properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H21N3O2S.3H2O4S.H2O/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4;/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHNNLREFCWCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N6O17S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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